molecular formula C8H8ClNO2 B182493 2-Chloro-4,6-dimethylnicotinic acid CAS No. 66662-48-4

2-Chloro-4,6-dimethylnicotinic acid

Cat. No. B182493
CAS RN: 66662-48-4
M. Wt: 185.61 g/mol
InChI Key: CXNWZXGXVPYAST-UHFFFAOYSA-N
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Description

2-Chloro-4,6-dimethylnicotinic acid is a chemical compound with the CAS Number: 66662-48-4 . Its molecular weight is 185.61 and its IUPAC name is 2-chloro-4,6-dimethylnicotinic acid . It is stored at room temperature .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4,6-dimethylnicotinic acid is represented by the InChI code: 1S/C8H8ClNO2/c1-4-3-5(2)10-7(9)6(4)8(11)12/h3H,1-2H3,(H,11,12) . The SMILES string representation is Cc1cc©c(C(O)=O)c(Cl)n1 .


Physical And Chemical Properties Analysis

2-Chloro-4,6-dimethylnicotinic acid is a solid at room temperature . The molecular weight of the compound is 185.61 .

Scientific Research Applications

  • Synthesis and Pharmacological Activity : Alkylamides of 2-alkoxy-4,6-dimethylnicotinic acids, derived from 2-chloro-4,6-dimethylnicotinic acid, have been synthesized and shown to exhibit antispasmodic, anti-inflammatory, and analgesic activities (Gavrilov et al., 2000).

  • Anxiolytic Activity : Derivatives of 4-amino-2,6-dimethylnicotinic acid, structurally related to 2-chloro-4,6-dimethylnicotinic acid, have been synthesized and evaluated for anxiolytic activity (Glozman et al., 2001).

  • Chemical Synthesis and Rearrangement : Research has been conducted on the enamine rearrangement of derivatives of 4,6-dimethyl-2-pyrimidinylacetic acid, which is closely related to the chemical structure of 2-chloro-4,6-dimethylnicotinic acid (Danagulyan et al., 2001).

  • Derivative Synthesis for Biological Applications : Synthesis methods have been developed for derivatives of 2-amino-4,6-dimethylnicotinic acid, which are structurally similar to 2-chloro-4,6-dimethylnicotinic acid, for potential biological applications (Demina & Konshin, 1992).

  • Chlorination By-products in Pharmaceuticals : The reaction of pharmaceutical compounds with chlorine, forming chlorinated by-products, has been documented, highlighting the environmental impact of such reactions. Although not directly related to 2-chloro-4,6-dimethylnicotinic acid, this research demonstrates the broader environmental implications of chlorinated pharmaceuticals (Krkošek et al., 2011).

  • Deuterated Derivatives for Protein Modification : Deuterated derivatives of dimethyl substituted nicotinic acids, including 2,6-dimethylnicotinic acid, have been synthesized for the purpose of protein modification (Tsumoto et al., 2003).

  • Environmental Studies on Chlorinated Herbicides : The environmental behavior and toxicity of chlorinated herbicides, such as 2,4-D, have been extensively studied, providing insights into the environmental fate of chlorinated compounds (Wilson et al., 1997; Zuanazzi et al., 2020).

  • Novel Synthesis Methods : Innovative synthesis methods have been developed for compounds structurally related to 2-Chloro-4,6-dimethylnicotinic acid, demonstrating the ongoing advancements in the field of chemical synthesis (Xiao-hua, 2013).

Safety And Hazards

The safety information available indicates that 2-Chloro-4,6-dimethylnicotinic acid has some hazards associated with it. The GHS pictograms indicate a signal word of “Warning” and precautionary statements P261, P305, P338, P351 .

properties

IUPAC Name

2-chloro-4,6-dimethylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-4-3-5(2)10-7(9)6(4)8(11)12/h3H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXNWZXGXVPYAST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C(=O)O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20343643
Record name 2-Chloro-4,6-dimethylnicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>27.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24833626
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Chloro-4,6-dimethylnicotinic acid

CAS RN

66662-48-4
Record name 2-Chloro-4,6-dimethylnicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4,6-dimethylpyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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